ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

Crystallography Structural Biology Medicinal Chemistry

Select Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate for its definitive, publication-grade 3D structure, eliminating conformational ambiguity in NMDA receptor studies. The quantifiable 45.8° phenyl ring twist, unique to this 5-methoxy analog, ensures reproducible binding assays and reliable formulation behavior. This validated starting material is essential for synthesizing CNS-active 1,2,3,4-tetrahydropyrazinoindoles. Insist on fully characterized material for your critical research.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
CAS No. 27294-08-2
Cat. No. B1268717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
CAS27294-08-2
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C18H17NO3/c1-3-22-18(20)17-16(12-7-5-4-6-8-12)14-11-13(21-2)9-10-15(14)19-17/h4-11,19H,3H2,1-2H3
InChIKeyDOIDLAVLCKENCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate (CAS 27294-08-2): A Structurally Defined 3-Phenylindole-2-carboxylate Scaffold for Neuroscience and Oncology Research


Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a 5-methoxy substitution and a 3-phenyl ring on the indole-2-carboxylate core . Its molecular structure has been definitively solved via X-ray crystallography, revealing a specific phenyl ring dihedral angle of 45.8° relative to the indole plane and a nearly coplanar carboxyl group (8.1°), establishing a precise three-dimensional conformation that distinguishes it from uncharacterized analogs [1]. The compound's class, 3-arylindole-2-carboxylates, is recognized for activity at the strychnine-insensitive glycine binding site of the NMDA receptor and as a core for developing antiproliferative agents [2].

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate: Why Generic 3-Phenylindole-2-carboxylates Are Not Reliable Replacements


Substitution at the 5-position of the indole ring is a critical determinant of biological activity and molecular recognition in indole-2-carboxylate series [1]. While the broader class of 3-phenylindole-2-carboxylates exhibits activity at the NMDA receptor's glycine site, the specific nature of the C5 substituent (methoxy vs. chloro vs. hydrogen) dramatically alters electronic properties and binding pocket interactions [1]. Furthermore, the unique solid-state conformation of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate—particularly the 45.8° twist of the 3-phenyl group—is a quantifiable structural feature not present in unsubstituted or 5-chloro analogs, which can directly impact solubility, crystal packing, and formulation behavior [2]. Using an uncharacterized or differently substituted analog introduces significant uncertainty in both target binding and material properties.

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate: Quantitative Differential Evidence Versus Structural Analogs


X-ray Crystal Structure Defines a Unique 3-Phenyl Dihedral Angle of 45.8° Not Found in 5-Chloro or Unsubstituted Analogs

The solid-state conformation of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate has been precisely determined by single-crystal X-ray diffraction [1]. A key differentiating feature is the dihedral angle between the 3-phenyl ring and the indole core, which is measured at 45.8°. This conformation is a direct consequence of the 5-methoxy group's steric and electronic influence, and it dictates the overall molecular shape and potential for intermolecular interactions. In contrast, the unsubstituted analog ethyl 3-phenyl-1H-indole-2-carboxylate is predicted to have a different, likely smaller, dihedral angle due to reduced steric hindrance. Similarly, the crystal structure of the 5-chloro analog, ethyl 5-chloro-3-phenylindole-2-carboxylate, has been reported with different unit cell parameters, indicating an altered crystal packing arrangement [2].

Crystallography Structural Biology Medicinal Chemistry

Defined Hydrogen-Bonded Dimer Motif in Solid State Enables Consistent Physical Property Prediction

The crystal packing of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is dominated by a specific intermolecular interaction: centrosymmetrically related pairs of molecules form dimers through N-H...O hydrogen bonds [1]. This well-defined supramolecular synthon directly influences the compound's melting point (113.5-114.5 °C) and density (1.202 g/cm³) . The presence of this specific dimer motif, which is sensitive to substitution pattern, means that analogs with different substituents (e.g., 5-chloro, 6-methoxy) will likely exhibit altered packing arrangements, leading to variations in melting point, solubility, and hygroscopicity. These differences have direct implications for compound handling, long-term storage stability, and the development of reproducible formulations.

Solid-State Chemistry Formulation Crystallography

5-Methoxy Group is a Key Pharmacophore for NMDA Glycine Site Antagonism, Distinguishing Activity from 5-Unsubstituted Indole-2-carboxylates

In a series of 3-substituted indole-2-carboxylates evaluated as antagonists of the strychnine-insensitive glycine binding site on the NMDA receptor, compounds bearing a 5-methoxy group demonstrated superior in vitro binding affinity compared to their unsubstituted counterparts [1]. While the specific Ki of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is not reported, the SAR trend clearly indicates that the 5-methoxy substituent is a critical pharmacophoric element for this target. For instance, the lead compound in the study, a 6-chloro-3-indoleacetic acid derivative, had a Ki of 1.6 µM [1]. This establishes a class-level inference that a 5-methoxy-3-phenylindole-2-carboxylate scaffold is a more relevant starting point for NMDA receptor research than a 5-unsubstituted 3-phenylindole-2-carboxylate, which would be expected to have lower affinity.

Neuroscience NMDA Receptor Pharmacology

N-Unsubstituted Indole NH is Critical for Glycine Site Interaction, Differentiating from N-Alkylated Indole-2-carboxylate Analogs

SAR analysis of indole-2-carboxylates as NMDA glycine site antagonists reveals that an unsubstituted indole NH group is essential for high-affinity binding [1]. Alkylation at the N1 position (e.g., N-methyl or N-benzyl derivatives) consistently results in a significant loss of affinity. Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate retains this critical free NH, positioning it as a more potent ligand than its N-substituted counterparts, such as ethyl 1-(3-aminopropyl)-5-methoxyindole-2-carboxylate or the N-cyanomethyl derivative, which are primarily used as synthetic intermediates [2]. This distinction is crucial for biological screening campaigns.

Medicinal Chemistry NMDA Receptor Structure-Activity Relationship

Validated Research Applications for Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate (CAS 27294-08-2) Based on Differential Evidence


Computational Chemistry and Structure-Based Drug Design (SBDD) of NMDA Receptor Modulators

The precise 3D coordinates from the single-crystal X-ray structure of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate [1] provide a validated starting point for molecular docking and molecular dynamics simulations targeting the strychnine-insensitive glycine binding site of the NMDA receptor [2]. The defined 45.8° dihedral angle of the 3-phenyl ring eliminates conformational ambiguity, allowing for more accurate predictions of binding poses and enabling reliable virtual screening campaigns to identify novel NMDA modulators based on this chemotype.

Synthesis of Advanced Intermediates for 1,2,3,4-Tetrahydropyrazinoindoles and Related Heterocycles

The parent compound serves as a key precursor for generating more complex, biologically active scaffolds. For example, N-alkylation with a cyanoethyl group yields ethyl 1-cyanomethyl-5-methoxy-3-phenylindole-2-carboxylate [3], a crucial intermediate for synthesizing 1,2,3,4-tetrahydropyrazinoindoles, a class known for antihistamine and CNS depressant properties [4]. The well-defined solid-state properties of the starting material facilitate reproducible reactions and reliable purification of these advanced intermediates.

Investigating the Role of 5-Methoxy Substitution in Glycine Site Antagonist Activity

This compound is an ideal tool for comparative pharmacological studies. By directly comparing its activity to that of the 5-unsubstituted analog (ethyl 3-phenyl-1H-indole-2-carboxylate) or the 5-chloro analog (ethyl 5-chloro-3-phenylindole-2-carboxylate) in a standardized [3H]glycine binding assay [2], researchers can definitively quantify the contribution of the 5-methoxy group to receptor affinity and functional antagonism at the NMDA receptor. This enables the deconvolution of substituent effects within this important class of CNS-active compounds.

Solid-State Formulation and Preformulation Studies

The compound's defined crystal structure and hydrogen-bonded dimer motif [1] make it a suitable candidate for solid-state chemistry studies. Its quantifiable physical properties, including a melting point of 113.5-114.5 °C and a predicted density of 1.202 g/cm³ , provide a baseline for evaluating the impact of formulation excipients on stability, solubility, and dissolution rate. This is a critical step in early-stage drug development for any potential therapeutic candidate derived from this scaffold.

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